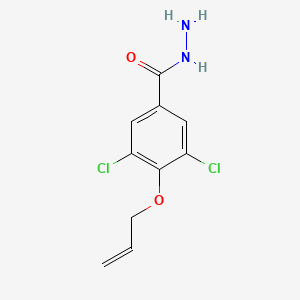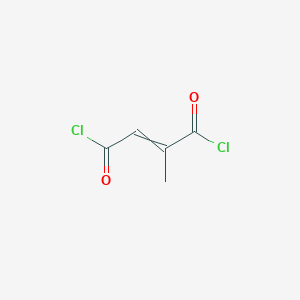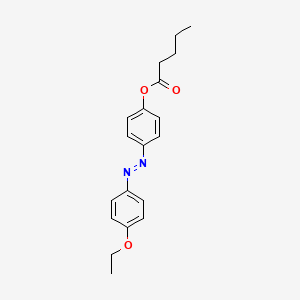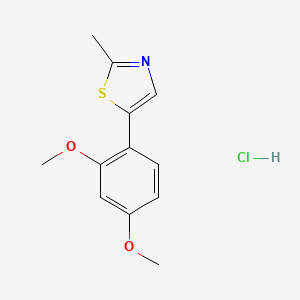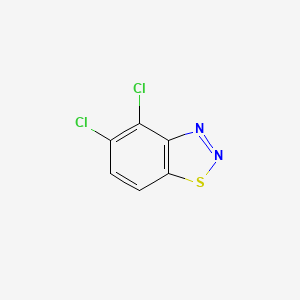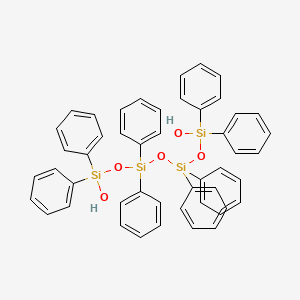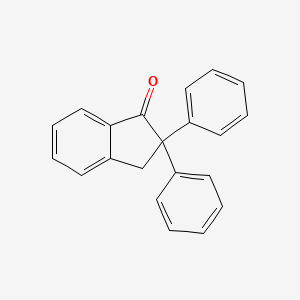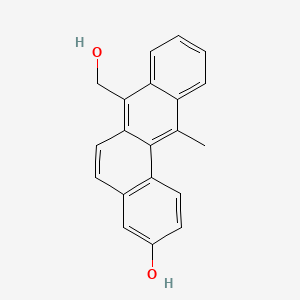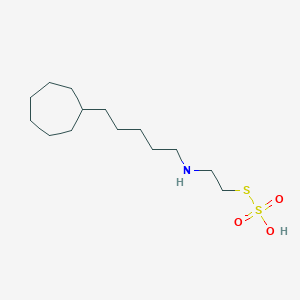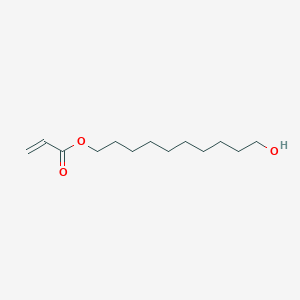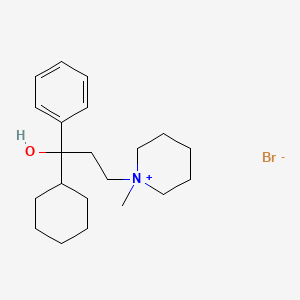
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is a quaternary ammonium compound. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a piperidinium core substituted with a cyclohexyl, a hydroxy, and a phenyl group, making it a versatile molecule for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with phenylpropanol in the presence of a base such as sodium hydroxide to form 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide.
Quaternization Reaction: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable solvent like acetonitrile to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products:
Oxidation: 1-(3-Cyclohexyl-3-oxo-3-phenylpropyl)-1-methylpiperidinium bromide.
Reduction: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide.
Substitution: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium chloride.
Applications De Recherche Scientifique
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide involves its interaction with cellular receptors and enzymes. The compound is known to bind to muscarinic acetylcholine receptors, inhibiting their activity. This leads to a reduction in the secretion of gastric acids and a decrease in gastrointestinal motility. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved include the inhibition of adenylate cyclase and modulation of potassium channels.
Comparaison Avec Des Composés Similaires
- 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium iodide
- 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride
Comparison: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is unique due to its specific piperidinium core, which imparts distinct chemical and biological properties. Compared to its pyrrolidinium analogs, the piperidinium compound exhibits different binding affinities and pharmacokinetic profiles, making it a valuable molecule for targeted applications in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
21100-34-5 |
|---|---|
Formule moléculaire |
C21H34BrNO |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;bromide |
InChI |
InChI=1S/C21H34NO.BrH/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HBVVNVMAXNAIMK-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
